molecular formula C22H28ClN3O2S B2438535 N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216808-75-1

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2438535
CAS No.: 1216808-75-1
M. Wt: 434
InChI Key: YNEUOUWOYZBHCJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O2S and its molecular weight is 434. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S.ClH/c1-5-27-18-10-8-17(9-11-18)21(26)25(14-6-13-24(3)4)22-23-19-12-7-16(2)15-20(19)28-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEUOUWOYZBHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H27ClN3O3SC_{22}H_{27}ClN_3O_3S, with a molecular weight of approximately 449.99 g/mol. It features a complex structure comprising a benzamide core with various substituents, including a dimethylamino propyl chain and an ethoxy group. These structural components are critical for its biological activity.

Research indicates that compounds containing benzothiazole moieties often exhibit diverse biological activities, including:

  • Antitumor Activity : Benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis. For example, compounds similar to this compound have demonstrated significant effects against various cancer cell lines, including A431, A549, and H1299 cells .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of benzothiazole derivatives, which may involve the modulation of cytokine production and inhibition of inflammatory pathways .
  • Neuroprotective Properties : Certain derivatives have shown potential in neuroprotection, possibly through mechanisms involving GABAergic neurotransmission .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Description References
AntitumorInhibits proliferation of cancer cells; induces apoptosis
Anti-inflammatoryModulates cytokine production; reduces inflammation
NeuroprotectiveProtects neurons; influences GABAergic neurotransmission
AntibacterialExhibits activity against bacterial strains
AnticonvulsantShows potential anticonvulsant effects in animal models

Case Studies

  • Antitumor Efficacy : In a study evaluating the efficacy of benzothiazole derivatives, compounds structurally similar to this compound were tested against human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
  • Neurotoxicity Assessment : Another study assessed the neurotoxicity and cytotoxicity of various benzothiazole derivatives using the maximal electroshock (MES) test. The evaluated compounds showed lower neurotoxicity compared to standard anticonvulsants like sodium valproate, suggesting a favorable safety profile for further development .
  • Inflammatory Response Modulation : Research has demonstrated that certain benzothiazole derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in vitro, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer: Synthesis involves multi-step reactions, including coupling of the benzo[d]thiazol-2-amine core with substituted benzamides. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmospheres (N₂ or Ar) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity, while ethanol/water mixtures aid in recrystallization .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/ethyl acetate) achieves >95% purity. Monitor via TLC or HPLC .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) and temperature (0–25°C) during benzamide coupling .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : ¹H/¹³C NMR (δ 1.2–8.5 ppm for aromatic protons, δ 30–50 ppm for dimethylamino groups) and FTIR (amide I band ~1650 cm⁻¹) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures ≥98% purity .
  • Mass analysis : High-resolution MS (ESI⁺) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 500–550) .

Q. How can researchers mitigate common impurities during synthesis?

Methodological Answer:

  • Byproduct identification : Use LC-MS to detect unreacted starting materials (e.g., residual benzo[d]thiazol-2-amine) or hydrolysis products .
  • Workup adjustments : Neutralize excess acyl chloride with NaHCO₃ post-reaction to prevent acid-mediated degradation .
  • Solvent compatibility : Avoid protic solvents during coupling to suppress premature hydrolysis of activated intermediates .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative SAR analysis : Systematically vary substituents (e.g., ethoxy vs. isopropoxy groups) and assay against standardized cell lines (e.g., A549 for anticancer activity). Use ANOVA to assess significance of activity differences .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Meta-analysis : Pool data from patents and journals (e.g., PubChem BioAssay) to identify trends in IC₅₀ values .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding (amide groups) and hydrophobic packing (benzothiazole rings) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (GROMACS) to assess binding entropy .

Q. How to design experiments validating target engagement in cellular models?

Methodological Answer:

  • Pull-down assays : Functionalize the compound with biotin tags via ester linkages. Use streptavidin beads to isolate protein targets from lysates .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot after compound treatment .
  • Knockdown controls : siRNA-mediated silencing of putative targets (e.g., PFOR enzyme) to confirm on-mechanism effects .

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